

physical and chemical properties of Carvone oxide

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Compound of Interest

Compound Name: *Carvone oxide*

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Carvone Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvone oxide, a monoterpenoid epoxide derived from carvone, is a molecule of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its unique chemical structure, featuring a strained epoxide ring fused to a cyclohexanone backbone, imparts a distinct reactivity profile that makes it a valuable chiral building block and a potential therapeutic agent. This technical guide provides an in-depth overview of the physical and chemical properties of **carvone oxide**, detailed experimental protocols for its synthesis and purification, and an exploration of its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

Carvone oxide is a colorless to pale yellow liquid with a characteristic sweet and minty odor.^[1] It exists as different stereoisomers, with the properties of cis and trans isomers sometimes reported separately. The quantitative physical and chemical properties of **carvone oxide** are summarized in the tables below for easy comparison.

General and Physical Properties

Property	Value	References
Molecular Formula	C ₁₀ H ₁₄ O ₂	[2]
Molecular Weight	166.22 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Sweet, minty	[1]
Boiling Point	255-256 °C at 760 mmHg	[3]
Melting Point	Not available	
Density	1.086 g/cm ³	[4]
Vapor Pressure	0.016 mmHg at 25 °C	[3]
Flash Point	107.22 °C (225 °F)	[3]
Solubility	Soluble in alcohol; sparingly soluble in water	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **carvone oxide**. The following tables summarize the key spectroscopic data.

¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
4.7-4.8	m	=CH ₂
3.1-3.3	m	CH-O (epoxide)
1.7-2.6	m	Ring CH and CH ₂
1.7	s	CH ₃ (isopropenyl)
1.3	s	CH ₃ (ring)

Note: Actual chemical shifts and coupling constants can vary depending on the solvent and the specific isomer.

¹³C NMR Spectral Data (of precursor Carvone)

While specific ¹³C NMR data for **carvone oxide** is not readily available in tabular format, the data for its precursor, carvone, provides a reference for the carbon skeleton.

Chemical Shift (ppm)	Assignment
199.5	C=O
146.7	C (isopropenyl)
144.6	=CH (ring)
135.4	=C (ring)
110.5	=CH ₂
43.1	CH
42.5	CH ₂
31.3	CH ₂
20.5	CH ₃ (isopropenyl)
15.6	CH ₃ (ring)

Note: Epoxidation will lead to significant shifts in the signals of the carbons involved in the epoxide ring.

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Reference
~3080	=C-H stretch (alkene)	[5]
~2960-2850	C-H stretch (alkane)	[5]
~1710	C=O stretch (ketone)	[5]
~1645	C=C stretch (alkene)	[5]
~1250	C-O stretch (epoxide)	[5]
~890	=CH ₂ bend (out of plane)	[5]

Mass Spectrometry (MS) Data

The mass spectrum of **carvone oxide** shows a molecular ion peak (M⁺) at m/z 166, corresponding to its molecular weight.[2]

Experimental Protocols

Synthesis of Carvone Oxide via Epoxidation of Carvone

The most common method for preparing **carvone oxide** is through the epoxidation of carvone. Two primary methods are employed, leading to different regioisomers.

Method 1: Epoxidation of the Endocyclic Double Bond (Alkaline Hydrogen Peroxide)

This method selectively epoxidizes the α,β -unsaturated ketone functionality.

- Materials:
 - (R)-(-)-Carvone
 - Methanol
 - 30% Hydrogen peroxide (H₂O₂)
 - 6 M Sodium hydroxide (NaOH) solution
 - Diethyl ether

- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - Dissolve (R)-(-)-carvone (1.0 eq) in methanol in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the stirred solution.
 - Subsequently, add 6 M NaOH solution dropwise while maintaining the temperature at 0 °C.
 - Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by adding saturated NaHCO_3 solution.
 - Extract the product with diethyl ether (3 x volumes).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude **carvone oxide**.

Method 2: Epoxidation of the Exocyclic Double Bond (m-CPBA)

This method selectively epoxidizes the isopropenyl group.

- Materials:
 - (R)-(-)-Carvone

- Dichloromethane (DCM)
- meta-Chloroperoxybenzoic acid (m-CPBA)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Procedure:
 - Dissolve (R)-(-)-carvone (1.0 eq) in dichloromethane in a round-bottom flask.
 - Cool the solution to 0 °C in an ice bath.
 - Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
 - Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.
 - Monitor the reaction progress by TLC.
 - Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize the excess acid.
 - Separate the organic layer and wash it with saturated NaHCO₃ solution and then with brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification of Carvone Oxide

The crude **carvone oxide** can be purified by column chromatography on silica gel.^[6]

- Stationary Phase: Silica gel (230-400 mesh)
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC

analysis.

- Procedure:
 - Prepare a silica gel column in the chosen solvent system.
 - Dissolve the crude **carvone oxide** in a minimal amount of the mobile phase.
 - Load the sample onto the column.
 - Elute the column with the mobile phase, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.
 - Combine the pure fractions and remove the solvent under reduced pressure to yield purified **carvone oxide**.

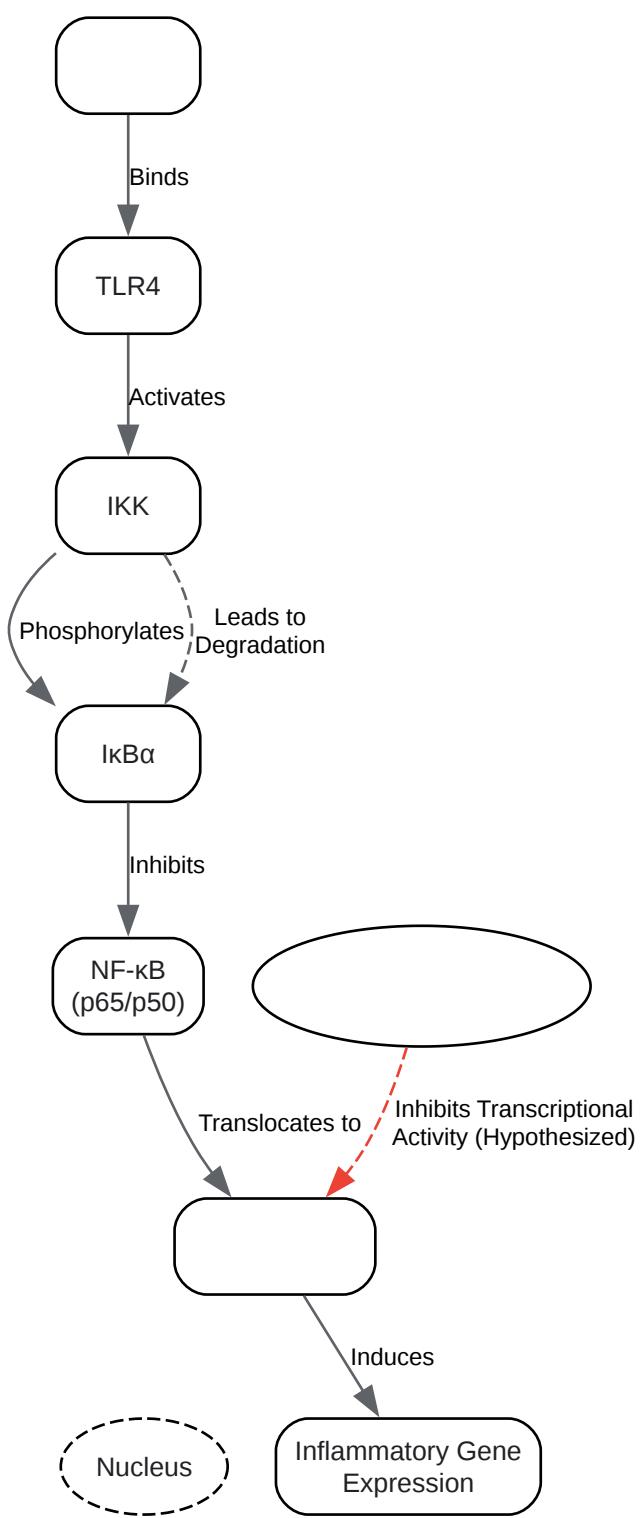
Biological Activity and Signaling Pathways

While research on the specific biological activities of **carvone oxide** is less extensive than that of its precursor, carvone, the existing literature and the known reactivity of epoxides suggest several potential areas of interest for drug development. The biological effects of the parent compound, carvone, are often attributed to its influence on key signaling pathways, and it is plausible that **carvone oxide** shares or modulates these activities.

Potential Signaling Pathways

1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival.^[7] The parent compound, (R)-(-)-carvone, has been shown to inhibit the transcriptional activity of NF-κB without affecting its canonical activation pathway.^{[4][8]} This suggests a potential mechanism for anti-inflammatory effects.

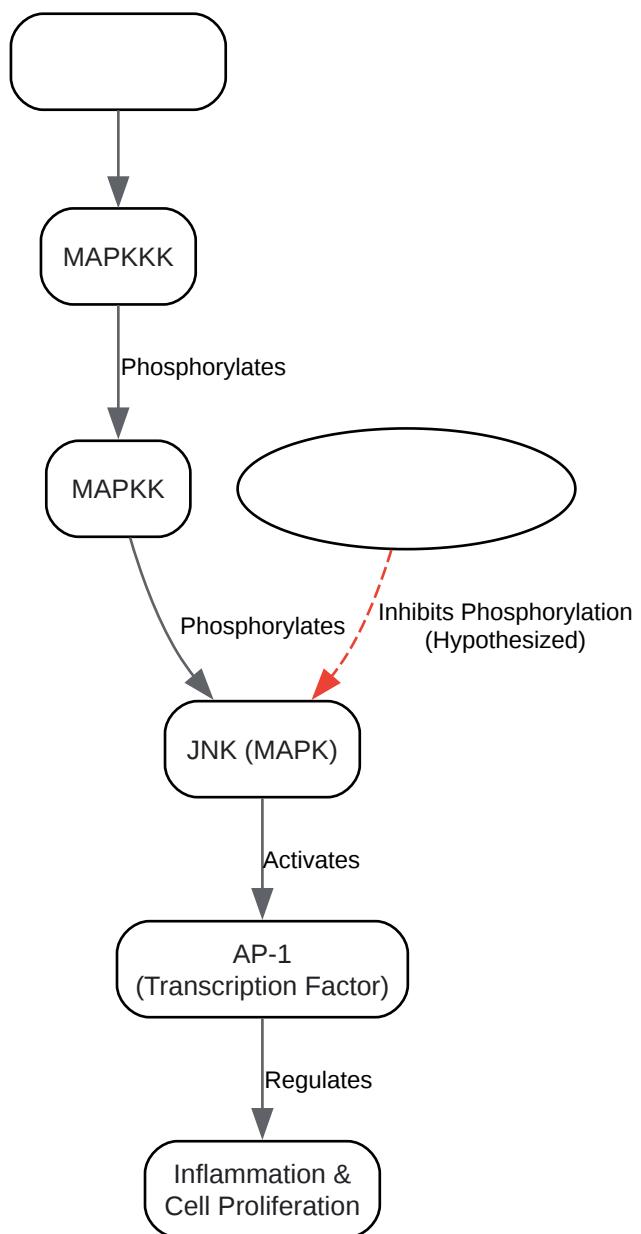


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Caption: Potential inhibition of the NF-κB signaling pathway by **carvone oxide**.

2. MAPK Signaling Pathway:

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a wide array of stimuli and play a crucial role in inflammation and cell proliferation.^[9] (R)-(-)-carvone has been demonstrated to selectively inhibit the phosphorylation of JNK1, a member of the MAPK family.^[4]

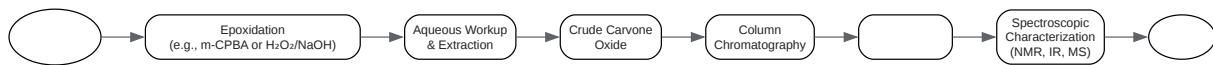
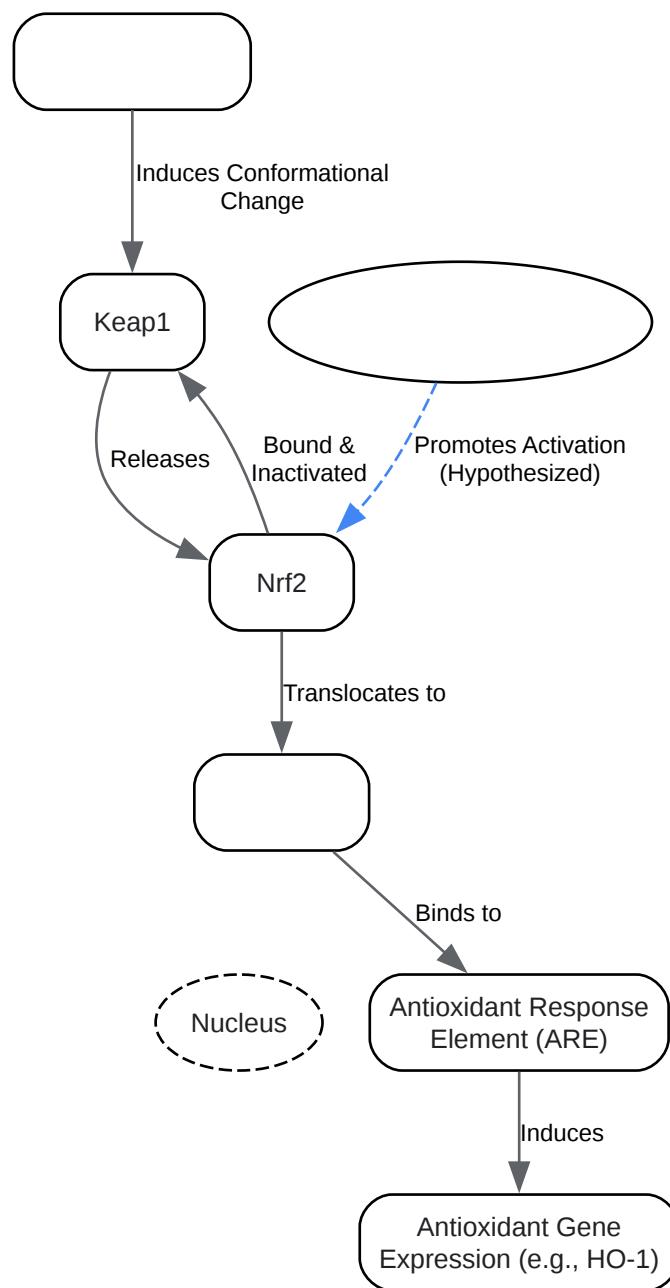


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Caption: Hypothesized modulation of the JNK/MAPK signaling pathway by **carvone oxide**.

3. Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.^[10] Activation of Nrf2 can protect cells from oxidative stress. (R)-(-)-carvone has been shown to promote the nuclear translocation of Nrf2 and the expression of its target gene, heme oxygenase-1 (HO-1).^{[4][8]}



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References

- 1. Solved The ^1H NMR spectra of carvone and the epoxidation | Chegg.com [chegg.com]
- 2. Carvone oxide, cis- [webbook.nist.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF- κ B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved Based on the following IR spectra, what peaks are | Chegg.com [chegg.com]
- 6. bpbs-us-e1.wpmucdn.com [bpbs-us-e1.wpmucdn.com]
- 7. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF- κ B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms Underlying the Anti-Inflammatory Properties of (R)-(-)-Carvone: Potential Roles of JNK1, Nrf2 and NF- κ B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Activation of the Nrf2-ARE pathway by siRNA knockdown of Keap1 reduces oxidative stress and provides partial protection from MPTP-mediated neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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